molecular formula C12H10N2O3S B352904 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide CAS No. 430443-01-9

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

Cat. No.: B352904
CAS No.: 430443-01-9
M. Wt: 262.29g/mol
InChI Key: HQNNUDVJGIQTJK-TWGQIWQCSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide
  • N-(2-methylphenyl)acetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-phenylacetamide

Uniqueness

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide is unique due to the presence of both the thiazolidinone ring and the 2-methylphenyl group. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNUDVJGIQTJK-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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